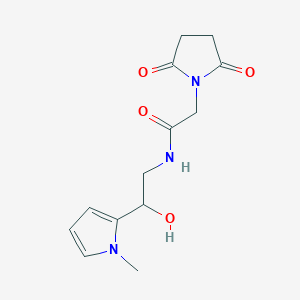
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including its effects on cell growth, glucose metabolism, and monoclonal antibody production.
- IUPAC Name: this compound
- CAS Number: Not specified in the search results.
- Molecular Weight: Not specified in the search results.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities relevant to cell culture and therapeutic applications:
-
Monoclonal Antibody Production :
- The compound has been shown to enhance monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. Specifically, it suppresses cell growth while increasing both the cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during mAb production . This dual effect suggests that the compound could optimize conditions for antibody production by balancing cell viability with productivity.
-
Impact on Glycosylation :
- It also influences the glycosylation patterns of antibodies, particularly suppressing galactosylation. This is significant because the glycosylation profile affects the efficacy and safety of therapeutic antibodies . The ability to control glycosylation through this compound could lead to improved therapeutic outcomes.
Study 1: Enhancement of Monoclonal Antibody Production
A study published in PLOS ONE explored the effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, a related compound, which demonstrated significant improvements in mAb production under optimized conditions. The study highlighted:
- Increased cell-specific productivity.
- Enhanced glucose uptake.
- Altered N-glycan profiles, indicating potential for improved therapeutic efficacy .
Study 2: Structure-Activity Relationship
Further investigations into structure-activity relationships revealed that derivatives containing the 2,5-dimethylpyrrole structure were particularly effective in enhancing productivity in CHO cells. This finding underscores the importance of structural modifications in optimizing biological activity .
Data Table: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Monoclonal Antibody Production | Enhanced yield in CHO cells; increased glucose uptake; higher ATP levels |
| Glycosylation | Suppressed galactosylation of antibodies; potential for improved therapeutic profiles |
| Structure Activity | 2,5-Dimethylpyrrole derivatives showed superior effects on productivity |
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-15-6-2-3-9(15)10(17)7-14-11(18)8-16-12(19)4-5-13(16)20/h2-3,6,10,17H,4-5,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWTWUKGACSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














